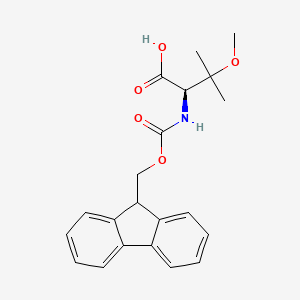
3-Amino-6-phenylhex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-phenylhex-5-enoic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of an amino group, a phenyl group, and a double bond within its hexenoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylhex-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene and hexenoic acid derivatives.
Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Amino Group Introduction: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone intermediate is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, where a suitable leaving group is eliminated from the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to carry out the reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-phenylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-6-phenylhex-5-enoic acid finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-phenylhexanoic acid: Lacks the double bond present in 3-Amino-6-phenylhex-5-enoic acid.
3-Amino-6-phenylhex-5-ynoic acid: Contains a triple bond instead of a double bond.
This compound hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a phenyl group along with a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(E)-3-amino-6-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+ |
InChI-Schlüssel |
BYMYELCZQGMMKN-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC(CC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
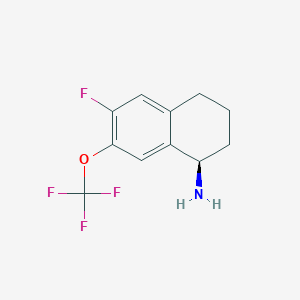
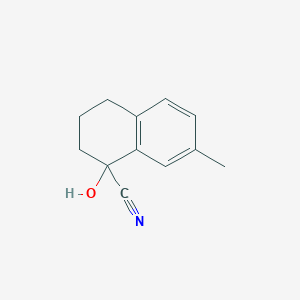
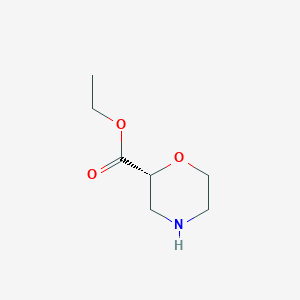
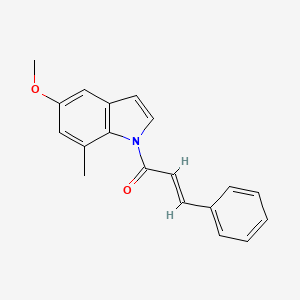
![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
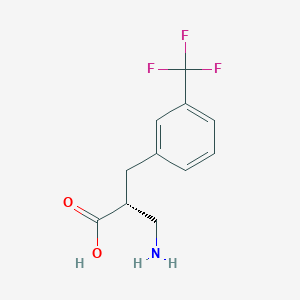
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
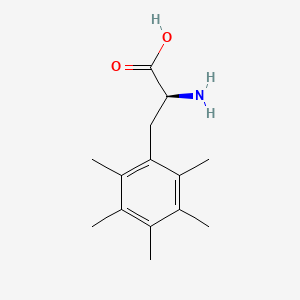
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
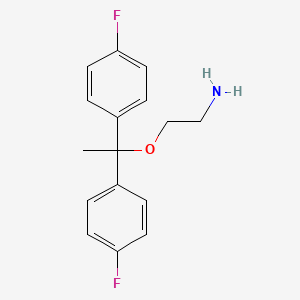
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
